Norisoboldine

Descripción general

Descripción

La norisoboldina es un alcaloide natural de isoquinolina que se encuentra principalmente en la planta medicinal tradicional china Radix Linderae. Este compuesto ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antiartríticos y de reparación ósea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La norisoboldina se puede sintetizar a través de varias rutas químicas. Un método común implica el uso de etanol anhidro, tributirina y emulsionante EL-40. El proceso incluye la disolución de norisoboldina en etanol anhidro a 37 °C utilizando ondas ultrasónicas, seguida de la adición de tributirina y emulsionante EL-40 para formar una microemulsión propia .

Métodos de producción industrial: En entornos industriales, la norisoboldina se extrae a menudo de Radix Linderae utilizando técnicas de extracción con disolventes. El material vegetal se suele secar, pulverizar y someter a extracción utilizando disolventes como el etanol o el metanol. El extracto se purifica entonces utilizando técnicas cromatográficas para aislar la norisoboldina .

Análisis De Reacciones Químicas

Molecular Docking and AhR Activation

NOR functions as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Computational docking studies reveal its binding mechanism:

-

Binding Site : NOR docks into the ligand-binding domain (AhR-LBD) between two α-helices.

-

Key Interactions :

-

Conformational Changes : Binding induces nuclear translocation of AhR and formation of the AhR-ARNT (aryl hydrocarbon receptor nuclear translocator) complex, activating downstream signaling .

Table 1: Molecular Docking Parameters of NOR with AhR

Modulation of NF-κB and HIF Pathways

NOR’s AhR activation indirectly suppresses nuclear factor kappa B (NF-κB) and hypoxia-inducible factor (HIF) pathways:

-

NF-κB Inhibition :

-

HIF-1α Interaction :

Table 2: Pathway Modulation by NOR

Enzymatic and Glycolytic Regulation

NOR alters metabolic pathways in immune cells:

-

Glycolysis Suppression :

-

Proteoglycan Synthesis Inhibition :

Table 3: Enzymatic Targets of NOR

Analytical Detection Methods

While not a chemical reaction, NOR’s quantification methods inform its stability and reactivity:

-

UPLC-UV :

-

HPLC-UV :

Anti-Osteoclastic Activity

NOR inhibits osteoclast (OC) differentiation via AhR-mediated mechanisms:

-

Reduces RANKL-induced OC formation by 60–70% in RAW264.7 cells .

-

Suppresses TRAP-positive multinucleated cells in collagen-induced arthritis models .

This compound’s chemical interactions are predominantly receptor-mediated, involving AhR activation and downstream modulation of inflammatory and metabolic pathways. Its ability to bind AhR with high specificity and alter NF-κB, HIF, and glycolytic signaling underscores its potential as a therapeutic agent, though further studies are needed to elucidate direct synthetic or catabolic reactions.

Aplicaciones Científicas De Investigación

Anti-Arthritic Properties

Norisoboldine has shown significant potential in reducing the severity of rheumatoid arthritis (RA). In a study involving RA-induced rats, NOR treatment resulted in:

- Decreased Clinical Scores : A reduction in clinical arthritis scores was observed, indicating less severe symptoms.

- Lowered Inflammatory Markers : Markers such as rheumatoid factor (RF), C-reactive protein (CRP), and pro-inflammatory cytokines (TNF-α, IL-6) were significantly decreased following NOR administration at doses of 15 mg/kg and 30 mg/kg .

- Antioxidant Effects : NOR exhibited strong antioxidant properties by reducing malondialdehyde (MDA) levels and enhancing superoxide dismutase (SOD), catalase, and glutathione peroxidase activities .

These findings suggest that NOR may serve as a novel therapeutic option for managing RA through its anti-inflammatory and antioxidant actions.

Ulcerative Colitis Management

This compound has been identified as a natural agonist of the aryl hydrocarbon receptor (AhR), promoting Treg cell differentiation under hypoxic conditions typical of ulcerative colitis (UC). Key findings include:

- Treg Cell Differentiation : NOR enhanced the differentiation of Treg cells, which are crucial for maintaining immune tolerance and reducing inflammation .

- Mechanistic Insights : The action of NOR was linked to the modulation of microRNA expressions and glycolytic pathways, suggesting a complex mechanism involving metabolic regulation .

In experimental models, NOR effectively ameliorated colitis symptoms, indicating its potential as a treatment for inflammatory bowel diseases.

Osteoclastogenesis Inhibition

Research has demonstrated that this compound can inhibit osteoclast differentiation, which is pivotal in bone resorption processes associated with various bone diseases:

- Mechanisms of Action : NOR's inhibition of osteoclastogenesis is mediated through the prevention of TRAF6-TAK1 complex accumulation and subsequent activation of MAPK/NF-κB signaling pathways .

- Bone Erosion Reduction : In collagen-induced arthritis models, NOR reduced bone erosion by modulating key pathways involved in osteoclast differentiation and activity .

Acute Lung Injury Protection

This compound has been studied for its protective effects against sepsis-induced acute lung injury:

- Inflammatory Response Modulation : In septic mice models, NOR treatment significantly reduced markers associated with acute lung injury, indicating its potential for managing respiratory complications arising from systemic inflammation .

Summary Table of Applications

Mecanismo De Acción

La norisoboldina ejerce sus efectos a través de múltiples dianas y vías moleculares:

Agonista del receptor de hidrocarburos arilo (AhR): La norisoboldina activa el receptor de hidrocarburos arilo, promoviendo la diferenciación de las células T reguladoras y atenuando la colitis.

Señalización de la proteína morfogénica ósea 2 (BMP2): Inhibe la diferenciación de las células estromales de la médula ósea a condrocitos mediante la reducción de la señalización de BMP2, lo que afecta a la curación de las fracturas óseas.

Vía de la glucólisis: La norisoboldina se dirige a la glucólisis y a las vías de señalización posteriores NAD+/SIRT1/SUV39H1/H3K9me3, contribuyendo a sus efectos antiinflamatorios.

Comparación Con Compuestos Similares

La norisoboldina es única entre los alcaloides de isoquinolina debido a sus propiedades farmacológicas específicas. Compuestos similares incluyen:

Berberina: Otro alcaloide de isoquinolina con propiedades antiinflamatorias y antimicrobianas.

Tetrahidropalmatina: Conocida por sus efectos analgésicos y sedantes.

Coridina: Exhibe actividades antiinflamatorias y analgésicas.

En comparación con estos compuestos, la capacidad de la norisoboldina para inhibir la diferenciación de osteoclastos y promover la diferenciación de células T reguladoras la hace especialmente valiosa en el tratamiento de la artritis y las enfermedades inflamatorias .

Actividad Biológica

Norisoboldine (NOR) is an isoquinoline alkaloid derived from Lindera aggregata, known for its diverse biological activities, particularly in the context of inflammation, autoimmune diseases, and regulatory T cell (Treg) differentiation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Agonism : NOR acts as a natural AhR agonist, promoting Treg differentiation under hypoxic conditions typical in ulcerative colitis (UC). This effect is enhanced compared to normoxic conditions, indicating a significant role in immune modulation during inflammation .

- Anti-inflammatory Properties : In models of rheumatoid arthritis (RA), NOR has demonstrated the ability to reduce inflammation by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also modulates oxidative stress markers, enhancing antioxidant defenses in affected tissues .

- Impact on Matrix Metalloproteinases : NOR treatment leads to decreased expression of matrix metalloproteinases (MMPs) and aggrecanases involved in tissue degradation, thus offering protective effects against joint damage in RA .

Case Studies

- Ulcerative Colitis Model :

- Rheumatoid Arthritis Model :

- Fracture Healing Impairment :

Data Tables

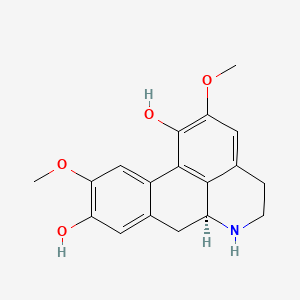

Propiedades

Número CAS |

23599-69-1 |

|---|---|

Fórmula molecular |

C18H19NO4 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |

Clave InChI |

HORZNQYQXBFWNZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

SMILES isomérico |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

SMILES canónico |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

melting_point |

190 - 192 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.